

Technical Guide: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Iodo-1-methyl-4-(trifluoromethyl)benzene
Cat. No.:	B185855

[Get Quote](#)

CAS Number: 13055-62-4

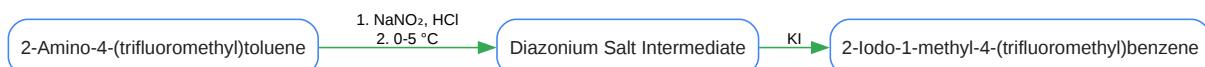
Synonyms: 3-Iodo-4-methylbenzotrifluoride

This technical guide provides a comprehensive overview of **2-Iodo-1-methyl-4-(trifluoromethyl)benzene**, a key building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated organic compounds.

Chemical and Physical Properties

2-Iodo-1-methyl-4-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its trifluoromethyl and iodo substituents. These features make it a valuable intermediate for introducing the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, via various cross-coupling reactions.

Property	Value	Reference
CAS Number	13055-62-4	[1] [2] [3]
Molecular Formula	C ₈ H ₆ F ₃ I	[1]
Molecular Weight	286.03 g/mol	[1]
Purity	≥98%	[1]
SMILES	IC1=C(C)C=CC(C(F)(F)F)=C1	[1]
LogP	3.61842	[1]


Synthesis

A common and effective method for the synthesis of **2-Iodo-1-methyl-4-(trifluoromethyl)benzene** is the Sandmeyer reaction, starting from 2-Amino-4-(trifluoromethyl)toluene. This multi-step process involves the diazotization of the primary amine followed by a displacement reaction with an iodide salt.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Starting Material: 2-Amino-4-(trifluoromethyl)toluene

Overall Reaction:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Iodo-1-methyl-4-(trifluoromethyl)benzene**.

Step 1: Diazotization

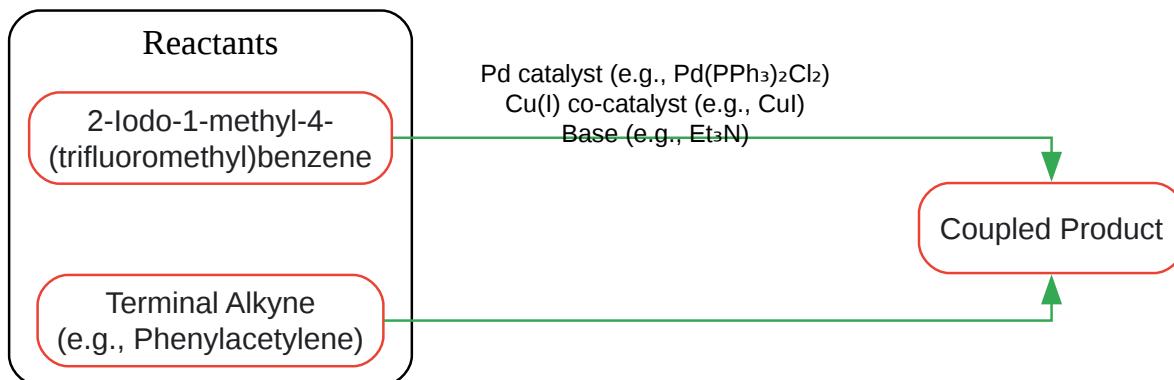
- In a well-ventilated fume hood, dissolve 2-Amino-4-(trifluoromethyl)toluene in a suitable acidic solution, such as aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice

bath.

- Slowly add a solution of sodium nitrite (NaNO_2) in water to the cooled amine solution while maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt intermediate. The formation of the diazonium salt is a critical step in the Sandmeyer reaction.[4][5]

Step 2: Iodination

- In a separate flask, prepare a solution of potassium iodide (KI) in water.
- Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution is typically observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete substitution of the diazonium group with iodine.
- The crude product can then be extracted with an organic solvent, washed, dried, and purified by a suitable method such as distillation or column chromatography to yield **2-Iodo-1-methyl-4-(trifluoromethyl)benzene**.


Applications in Organic Synthesis

The presence of an iodo substituent makes **2-Iodo-1-methyl-4-(trifluoromethyl)benzene** an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura reactions. These reactions are fundamental for the formation of carbon-carbon bonds.

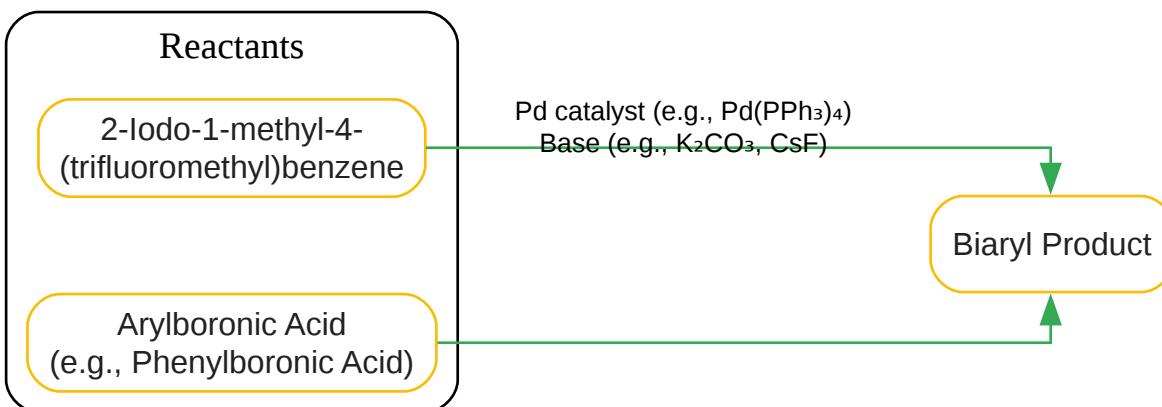
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Sonogashira Coupling Reaction Workflow.


Experimental Protocol: Sonogashira Coupling with Phenylacetylene

- To a dry Schlenk flask under an inert atmosphere (e.g., argon), add **2-Iodo-1-methyl-4-(trifluoromethyl)benzene** (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (2-5 mol%). [6]
- Add a suitable solvent, such as triethylamine or a mixture of THF and an amine base.
- Add the terminal alkyne, for instance, phenylacetylene (1.2 mmol), to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by techniques like TLC or GC-MS.
- Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification of the product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.

General Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Coupling Reaction Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

- In a reaction vessel, combine **2-Iodo-1-methyl-4-(trifluoromethyl)benzene** (1.0 mmol), an arylboronic acid such as phenylboronic acid (1.2-1.5 mmol), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base (e.g., potassium carbonate, cesium fluoride).[7][8]
- Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
- Heat the reaction mixture under an inert atmosphere with stirring for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
- After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
- The crude product is purified, typically by column chromatography, to yield the desired biaryl compound.

Spectral Data

The structural characterization of **2-Iodo-1-methyl-4-(trifluoromethyl)benzene** is confirmed through various spectroscopic techniques.

Spectroscopy	Data	Reference
¹ H NMR	Spectral data for similar trifluoromethylated benzene derivatives show characteristic aromatic proton signals. For 1-methyl-4-(trifluoromethyl)benzene, a crude ¹⁹ F NMR spectrum shows a singlet at δ -62.39 ppm.	[9]
¹³ C NMR	For related compounds like 4-(Trifluoromethyl)benzonitrile, the trifluoromethyl carbon appears as a quartet around δ 123.0 ppm (J = 271 Hz).	[10]
¹⁹ F NMR	For 1-methyl-4-(trifluoromethyl)benzene, a singlet is observed at approximately -62.39 ppm. For other trifluoromethylated arenes, the ¹⁹ F NMR chemical shift is typically around -62 to -64 ppm.	[9][10]
Mass Spec. (MS)	For the related 1-methyl-4-(trifluoromethyl)benzene, the molecular ion peak (<i>m/z</i>) is observed at 160.1 (GC-MS; EI).	[9]

Safety Information

Appropriate safety precautions should be taken when handling **2-Iodo-1-methyl-4-(trifluoromethyl)benzene**. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal

protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Benzene, 2-iodo-1-methyl-4-(trifluoromethyl)- (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. Benzene, 2-iodo-1-methyl-4-(trifluoromethyl)- (1 x 500 mg) | Reagentia [reagentia.eu]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- To cite this document: BenchChem. [Technical Guide: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185855#2-iodo-1-methyl-4-trifluoromethyl-benzene-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com